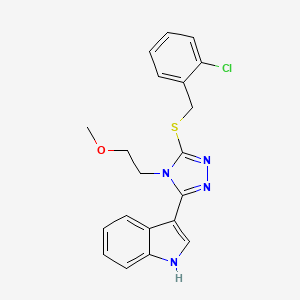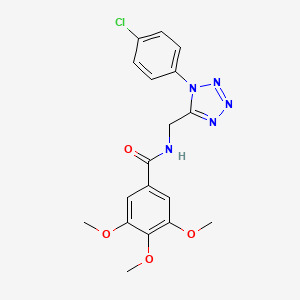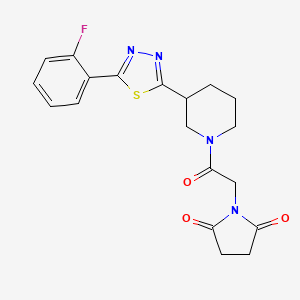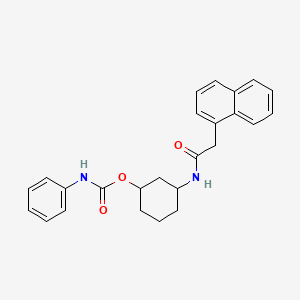
3-(5-((2-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzyl group, a thioether linkage, and an indole ring. The 1,2,4-triazole ring is a five-membered ring system containing a three-nitrogen and two-carbon atoms .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring, the benzyl group, the thioether linkage, and the indole ring. The 1,2,4-triazole ring, in particular, is known to participate in a variety of chemical reactions .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds structurally related to 3-(5-((2-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves the synthesis of novel heterocyclic compounds that offer a broad range of applications in scientific research. For instance, the synthesis of new nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts has been explored, focusing on their potential use as chelating agents and biocidal properties against specific snails responsible for diseases like Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014). Additionally, the study of molecular, electronic, nonlinear optical, and spectroscopic properties of similar heterocyclic compounds can provide insights into their potential applications in various fields, including materials science and pharmacology (Beytur & Avinca, 2021).
Biological and Pharmacological Studies
Compounds with structures akin to 3-(5-((2-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole have been investigated for their biological and pharmacological activities. Studies have examined the synthesis of novel heterocyclic compounds derived from related structures and their potential as enzyme inhibitors, revealing promising anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015). Furthermore, research into the synthesis and in-vitro anticancer activity of bis(indolyl) derivatives highlights the potential of these compounds in developing new therapeutic agents (Kumar et al., 2011).
Material Science and Electrochemistry
The electrosynthesis of polymers based on indole derivatives demonstrates the potential of these compounds in material science, particularly in the development of new electrochromic materials (Carbas, Kıvrak, & Kavak, 2017). Such studies pave the way for the creation of innovative materials with unique optical and electrochemical properties.
Safety And Hazards
Propriétés
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-26-11-10-25-19(16-12-22-18-9-5-3-7-15(16)18)23-24-20(25)27-13-14-6-2-4-8-17(14)21/h2-9,12,22H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAJTMMKUWEVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-((2-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2354615.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)
![Methyl {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2354618.png)

![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)




![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

